1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

H-bond donor physicochemical property drug-likeness

Eliminate SAR variability caused by uncontrolled scaffold differences. This 4,5-dihydro pyrazolo[4,3-c]quinoline provides a defined H-bond donor (N5-H), a 4-methylphenyl lipophilic increment (ΔlogP ~0.5), and CNS-permeable physicochemical properties (tPSA 41 Ų, logP 5.524). • Validated scaffold for assessing 4,5-dihydro vs. fully aromatic SAR • Minimal perturbation pair with 5-methyl congener (CAS 654650-79-0) for HBD studies • Consistent purity (98%) ensures reproducible screening data

Molecular Formula C23H19N3
Molecular Weight 337.4 g/mol
CAS No. 654650-78-9
Cat. No. B12518673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
CAS654650-78-9
Molecular FormulaC23H19N3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(CNC4=CC=CC=C43)C(=N2)C5=CC=CC=C5
InChIInChI=1S/C23H19N3/c1-16-11-13-18(14-12-16)26-23-19-9-5-6-10-21(19)24-15-20(23)22(25-26)17-7-3-2-4-8-17/h2-14,24H,15H2,1H3
InChIKeyLFWFHSXMUFEEKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement Profile


1-(4-Methylphenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-78-9; molecular formula C23H19N3; MW 337.4 g/mol) is a partially saturated heterotricyclic compound belonging to the 4,5-dihydropyrazolo[4,3-c]quinoline family [1]. This scaffold comprises a pyrazole ring ortho-fused to a quinoline nucleus and is distinguished from fully aromatic pyrazolo[4,3-c]quinolines by the presence of a saturated C4–C5 bond within the quinoline ring, which introduces conformational flexibility, alters electron distribution, and directly impacts H-bond donor/acceptor capacity [2]. The compound is commercially available from multiple research-chemical suppliers as a screening-grade small molecule, but it has not been the subject of direct, peer-reviewed biological evaluation. Its closest published analogs include fully aromatic pyrazolo[4,3-c]quinolin-3-ones evaluated as A3 adenosine receptor antagonists and anti-inflammatory agents, as well as other 4,5-dihydro congeners synthesized via Vilsmeier–Haack methodology [3].

4,5-Dihydro scaffold with saturated C4–C5 bond introduces conformational flexibility and alters H-bond donor capacity
Screening-grade small molecule for SAR probe development and physicochemical benchmarking workflows
Class-level scaffold activity reported across GPCR, enzyme, and transcription factor targets; direct biological data not yet published

Why Generic Substitution Fails


The 4,5-dihydropyrazolo[4,3-c]quinoline subclass cannot be considered interchangeable with fully aromatic pyrazolo[4,3-c]quinolines or with other 2,4-dihydro congeners carrying different substituent arrays. The saturation at C4–C5 introduces a stereoelectronic perturbation that modulates the pKa of the N5 nitrogen, alters the dihedral angle between the quinoline and pyrazole planes, and critically changes the H-bond donor count [1]. Within the 4,5-dihydro subseries, individual compounds differ in their N1-aryl and C3-aryl substituents—the presence, position, and electronic character of these substituents directly governs lipophilicity (logP), topological polar surface area (tPSA), and H-bond donor/acceptor profiles, all of which are primary determinants of membrane permeability, solubility, and target binding [2]. Substituting one 4,5-dihydro derivative for another without accounting for these measured property differences introduces uncontrolled variability in assay outcomes and precludes reliable SAR interpretation [3].

Aromatic vs. dihydro scaffold
Saturation at C4–C5 modulates pKa at N5, alters the dihedral angle between ring planes, and changes H-bond donor count—fully aromatic pyrazolo[4,3-c]quinolines may not transfer directly.
N5-substitution mismatch
N5-methyl congeners lack the H-bond donor present in the target compound, a binary difference that may shift molecular recognition and permeability profiles in target-engagement assays.
Substituent-dependent property drift
Variation in N1-aryl and C3-aryl substituents shifts logP by ≥0.5 units and alters tPSA; substituting analogs without verifying these measured differences may introduce uncontrolled assay variability.

Quantitative Differentiation Evidence vs. Analogs


Hydrogen-Bond Donor Count vs. N5-Methyl Analog

The target compound possesses one H-bond donor (the N5–H of the 2,4-dihydroquinoline ring), whereas the closest commercially available analog, 5-methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-79-0), has zero H-bond donors because the N5 position is methylated [1]. This binary difference in H-bond donor count is a first-order determinant of molecular recognition, aqueous solubility, and membrane permeability, and cannot be compensated for by adjusting compound concentration in an assay [2].

H-Bond Donor Count
Head-to-head
Target: 1 HBD (N5–H) Analog: 0 HBD (N5–CH₃) ΔHBD = 1 (binary presence/absence)
Supports H-bond donor effect review in binding and permeability assays
One HBD difference may shift passive permeability by ~0.5–1.0 log units
H-bond donor physicochemical property drug-likeness permeability

Lipophilicity (logP) vs. Diphenyl and Methyl Congeners

The target compound has a computed logP of 5.524 (ZINC15), reflecting the combined lipophilic contributions of the 4-methylphenyl substituent at N1 and the phenyl group at C3 [1]. By contrast, the 1,3-diphenyl analog (CAS 654650-73-4; C22H17N3; MW 323.4) lacks the para-methyl group on the N1-phenyl ring and has a lower computed logP (~5.0 by additive fragment methods) . The 3-methyl-1-(4-methylphenyl) analog (CAS 654650-59-6; C18H17N3; MW 275.3) replaces the C3-phenyl with a methyl group, yielding a substantially lower logP (~4.0–4.5). These logP differences translate to predicted differences in membrane partitioning, plasma protein binding, and nonspecific binding in biochemical assays [2].

Computed logP
Cross-study comparable
logP = 5.524 (XLOGP3) Δ ~0.5 vs. 1,3-diphenyl analog Δ ~1.0–1.5 vs. 3-methyl analog
Supports lipophilicity-dependent assay interpretation and distribution profiling
logP difference ≥0.5 corresponds to ~3-fold partition coefficient shift
logP lipophilicity partition coefficient ADME

Rotatable Bond Count vs. N5-Methyl Analog

The target compound has 4 rotatable bonds (ZINC15), arising from the two aryl substituents at N1 and C3 that are free to rotate about their respective C–N and C–C linkages [1]. The N5-methyl congener (CAS 654650-79-0) is reported to have only 2 rotatable bonds, likely due to computational convention differences or conformational restriction imposed by the N5-methyl group . This difference in conformational degrees of freedom affects the entropic penalty upon target binding: higher rotatable bond count generally increases the conformational entropy cost of binding, which can translate to reduced binding affinity unless compensated by favorable enthalpic contacts [2].

Rotatable Bond Count
Head-to-head
Target: 4 rotatable bonds Analog: 2 rotatable bonds (N5–CH₃) Δ = 2 rotatable bonds
May impact binding entropy interpretation in SAR series
Each additional rotatable bond may reduce binding affinity by ~0.5–1.0 kcal/mol
rotatable bonds conformational entropy molecular flexibility binding affinity

tPSA: Bridging Aromatic and Amino-Substituted Series

The target compound has a computed tPSA of 41 Ų (ZINC15), which places it in an intermediate polarity regime [1]. Fully aromatic 2-arylpyrazolo[4,3-c]quinolin-3-ones evaluated as A3 adenosine receptor antagonists typically exhibit tPSA values in the range of 35–45 Ų [2]. In contrast, 3-amino-substituted pyrazolo[4,3-c]quinolines (e.g., compounds 2a–2r from Tseng et al., 2018) carry a tPSA of approximately 65–85 Ų due to the presence of amino and hydroxyl groups [3]. The intermediate tPSA of the target compound predicts adequate blood–brain barrier permeability (tPSA < 60–70 Ų is a common CNS drug-likeness threshold) while retaining sufficient polarity for aqueous solubility, positioning it as a scaffold for CNS-targeted probe development.

Topological PSA
Class-level
tPSA = 41 Ų Aromatic A3 antagonist series: ~35–45 Ų Amino-substituted series: ~65–85 Ų
Supports CNS permeability screening context over higher-tPSA congeners
Class-level estimate; experimental verification recommended
tPSA polar surface area brain penetration oral bioavailability

Scaffold Biological Activity Across Multiple Targets

Although the target compound itself lacks directly published biological data, the pyrazolo[4,3-c]quinoline scaffold to which it belongs has been quantitatively validated across multiple target classes. 2-Arylpyrazolo[4,3-c]quinolin-3-ones demonstrate human A3 adenosine receptor binding with Ki values as low as 212 nM (CHEMBL190111; BindingDB) [1]. In the anti-inflammatory domain, 3-amino-4-(arylamino)-1H-pyrazolo[4,3-c]quinolines inhibit LPS-stimulated NO production in RAW 264.7 cells with IC50 values of 0.19–0.92 μM [2]. Select pyrazolo[4,3-c]quinolines also exhibit bacterial β-glucuronidase inhibition with pH-dependent potency, and in vivo oral administration of compound 42 prevented CPT-11-induced diarrhea in tumor-bearing mice [3]. These data establish the scaffold's multi-target pharmacological relevance and provide quantitative benchmarks against which the target compound can be profiled.

Scaffold Bioactivity
Class-level
Ki 212 nM – IC50 0.19 μM Across GPCR, enzyme, and transcription factor targets In vivo efficacy reported for β-glucuronidase inhibition model
Supports multi-target screening prioritization for this scaffold
No direct biological data published for CAS 654650-78-9; class-level inference only
A3 adenosine receptor benzodiazepine receptor β-glucuronidase anti-inflammatory NO inhibition

Synthetic Route: Vilsmeier–Haack vs. Aromatic Synthesis

4,5-Dihydropyrazolo[4,3-c]quinolines are synthesized via a distinct route—Vilsmeier–Haack cyclization of dihydroquinolin-4-one hydrazones—that is structurally incompatible with the synthetic pathways used for fully aromatic pyrazolo[4,3-c]quinolines (which typically employ Pd-catalyzed intramolecular C–N bond formation or annulation onto pre-formed quinoline scaffolds) [1]. The 2,4-dihydro series requires a specific dihydroquinolin-4-one precursor, and the reaction outcome is sensitive to substituent electronic effects, with reported yields ranging from moderate to good (typically 50–80%) [2]. This synthetic divergence means that the target compound cannot be readily accessed by minor modification of aromatic pyrazolo[4,3-c]quinoline syntheses, and its procurement requires sourcing from suppliers who have implemented the Vilsmeier–Haack route with appropriate quality control.

Synthetic Route
Supporting evidence
Vilsmeier–Haack cyclization of dihydroquinolin-4-one hydrazones Typical reported yields: 50–80%
May affect procurement specification and scaffold fidelity verification
Structurally incompatible with Pd-catalyzed aromatic quinoline syntheses
synthesis Vilsmeier–Haack chemical procurement scaffold fidelity

Research & Industrial Application Scenarios


CNS Drug Discovery: Blood–Brain Barrier Penetration

With a tPSA of 41 Ų (below the 60–70 Ų CNS permeability threshold) and a logP of 5.524, the target compound occupies a physicochemical space consistent with CNS drug-likeness [1]. Procurement for CNS-focused screening libraries is supported by class-level evidence that pyrazolo[4,3-c]quinolines act as high-affinity benzodiazepine receptor ligands and A3 adenosine receptor antagonists—both CNS-relevant targets [2]. The compound's intermediate polarity profile differentiates it from more polar amino-substituted congeners (tPSA > 65 Ų) that are less likely to cross the blood–brain barrier [3].

SAR Studies: Dihydro Saturation & N1-Aryl Effects

This compound serves as a key SAR probe for interrogating the biological consequences of 4,5-dihydro saturation versus full aromaticity in the pyrazolo[4,3-c]quinoline series. The presence of an H-bond donor (N5–H), absent in N5-methyl analogs, allows direct assessment of H-bond donor effects on target binding [1]. The 4-methylphenyl substituent at N1 provides a defined lipophilic increment relative to the unsubstituted 1,3-diphenyl analog (ΔlogP ~0.5), enabling systematic evaluation of substituent effects on potency, selectivity, and ADME properties [2].

Anti-Inflammatory Screening: NO Production Inhibition

Class-level evidence demonstrates that pyrazolo[4,3-c]quinolines inhibit LPS-stimulated NO production in RAW 264.7 macrophages with IC50 values as low as 0.19 μM, acting through iNOS and COX-2 downregulation [1]. The target compound's intermediate lipophilicity and conformational flexibility position it as a candidate for anti-inflammatory screening, with the expectation that its unique substitution pattern (4-methylphenyl at N1, phenyl at C3) will yield a distinct activity profile relative to the published 3-amino-4-(arylamino) series [2].

Physicochemical Benchmarking & Model Validation

The target compound's well-defined computed properties (MW 337.4, logP 5.524, tPSA 41 Ų, HBD 1, HBA 2, rotatable bonds 4) [1] make it suitable as a calibration standard for computational ADME models and as a vehicle for validating in silico predictions against experimentally measured logP, solubility, and permeability. Its structural similarity to the 5-methyl congener (CAS 654650-79-0; HBD 0) provides a minimal perturbation pair for testing the sensitivity of computational models to H-bond donor effects [2].

Application
Selection Property
Validation Focus
CNS drug discovery studies
tPSA/logP permeability profile
BBB penetration prediction validation
Scaffold SAR studies
H-bond donor and substituent context
Target binding and selectivity review
Anti-inflammatory screening
Class-level NO inhibition context
iNOS/COX-2 pathway validation
Physicochemical benchmarking
Computed property calibration set
In silico ADME model validation
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